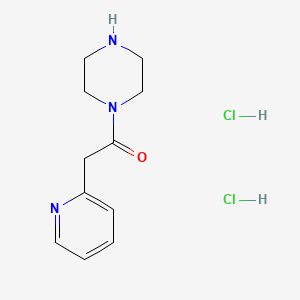

1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is characterized by a complex three-dimensional arrangement that incorporates multiple nitrogen-containing heterocyclic systems. The compound possesses a molecular formula of C11H17Cl2N3O with a molecular weight of 278.18 grams per mole, as determined through comprehensive mass spectrometric analysis. The structural framework consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, connected through an ethanone linker to a pyridine ring system positioned at the 2-position of the pyridyl moiety.

The crystallographic analysis reveals that the compound adopts a specific spatial configuration where the piperazine ring exists in a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings containing heteroatoms. The ethanone bridge connecting the piperazine and pyridine systems introduces a degree of conformational flexibility, allowing for rotation around the carbon-carbon and carbon-nitrogen bonds. This structural feature is particularly important as it influences the compound's ability to interact with biological targets and affects its overall pharmacological profile.

The dihydrochloride salt formation occurs through protonation of the basic nitrogen centers within the molecular structure, specifically targeting the piperazine nitrogen atoms which exhibit enhanced basicity compared to the pyridine nitrogen. The chloride counterions are positioned in close proximity to the protonated nitrogen centers, stabilizing the overall crystal lattice through electrostatic interactions and hydrogen bonding networks. This salt formation significantly alters the compound's physical properties, including solubility, melting point, and stability under various environmental conditions.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through detailed analysis of proton and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the piperazine ring protons, which appear as multiplets in the 2.5-4.0 parts per million range due to the presence of electronegative nitrogen atoms and their influence on chemical shielding. The pyridine ring protons display distinct aromatic signals between 7.0-8.5 parts per million, with the 2-position proton showing characteristic downfield shifts due to the electron-withdrawing effect of the nitrogen atom.

The ethanone linker contributes specific signals in the aliphatic region, with the methylene protons adjacent to the pyridine ring appearing as a singlet around 3.8 parts per million, while those adjacent to the carbonyl group exhibit slightly different chemical shifts due to the deshielding effect of the carbonyl carbon. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 170 parts per million, confirming the presence of the ketone functionality. The aromatic carbons of the pyridine ring appear in the 120-150 parts per million range, with the nitrogen-bearing carbon showing characteristic upfield shifts compared to typical benzene ring carbons.

Infrared spectroscopy analysis demonstrates the presence of key functional groups through characteristic absorption bands. The carbonyl stretch appears as a strong absorption around 1650-1680 wavenumbers, which is typical for amide-type carbonyls where the nitrogen lone pair can participate in resonance stabilization. The piperazine ring contributes nitrogen-hydrogen stretching vibrations in the 3200-3400 wavenumber region, while the pyridine ring shows characteristic aromatic carbon-hydrogen stretching bands around 3000-3100 wavenumbers.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 278.18, corresponding to the protonated molecular ion of the dihydrochloride salt. Fragmentation patterns reveal characteristic losses including the pyridine moiety and portions of the piperazine ring, providing additional structural confirmation. High-resolution mass spectrometry enables precise determination of the molecular formula and helps distinguish between potential isomeric structures that might possess similar nominal masses.

Tautomeric Forms and Protonation States

The tautomeric behavior and protonation states of this compound are governed by the presence of multiple nitrogen atoms with varying basicity characteristics throughout the molecular structure. The piperazine ring contains two nitrogen atoms that exhibit different protonation tendencies due to their distinct chemical environments and electronic configurations. The nitrogen atom directly connected to the carbonyl group experiences reduced basicity due to the electron-withdrawing effect of the adjacent carbonyl functionality, while the remaining piperazine nitrogen maintains higher basicity and preferentially undergoes protonation under acidic conditions.

Experimental determination of acid dissociation constants reveals that piperazine-containing compounds typically exhibit multiple protonation sites with distinct equilibrium constants. The primary protonation event occurs at the more basic piperazine nitrogen with an estimated acid dissociation constant value around 8.0, which is slightly lower than that observed for unsubstituted piperazine due to the influence of the electron-withdrawing substituents. The secondary protonation event involves the remaining piperazine nitrogen and occurs at significantly lower hydrogen ion concentrations, reflecting the reduced basicity of this center after initial protonation has occurred.

The pyridine nitrogen contributes an additional protonation site, although its basicity is considerably lower than that of the piperazine nitrogens due to the aromatic character of the pyridine ring. The acid dissociation constant for pyridine protonation is approximately 5.23, indicating that under physiological conditions, the pyridine nitrogen remains predominantly in its neutral form. This differential protonation behavior creates complex equilibria in aqueous solutions, where multiple ionic species can coexist depending on the solution hydrogen ion concentration and ionic strength.

The formation of the dihydrochloride salt involves protonation of both piperazine nitrogen atoms, resulting in a diprotonated species that carries a net positive charge of +2. This protonation pattern significantly influences the compound's solubility properties, with the charged species exhibiting enhanced solubility in polar solvents compared to the neutral parent compound. The protonation states also affect the compound's ability to participate in hydrogen bonding interactions and its overall conformational preferences in solution.

Comparative Analysis with Parent Compound (Compound Identification Number 23176154)

The comparative analysis between this compound and its parent compound (Compound Identification Number 23176154) reveals significant differences in molecular properties, stability, and analytical characteristics. The parent compound represents the neutral, unsalted form of the molecule with a molecular formula of C11H15N3O and a substantially lower molecular weight of 205.25 grams per mole compared to the dihydrochloride salt. This molecular weight difference of approximately 73 grams per mole corresponds precisely to the addition of two hydrochloric acid equivalents during salt formation.

Solubility characteristics represent one of the most pronounced differences between the two forms, with the dihydrochloride salt exhibiting dramatically enhanced aqueous solubility compared to the parent compound. The parent compound displays limited solubility in water due to its neutral charge state and the predominantly hydrophobic character of its aromatic ring systems. In contrast, the dihydrochloride salt readily dissolves in aqueous media due to the presence of ionic interactions with water molecules and the formation of hydration spheres around the protonated nitrogen centers.

Stability profiles differ significantly between the two molecular forms, particularly under varying environmental conditions such as temperature, humidity, and light exposure. The dihydrochloride salt generally demonstrates superior stability characteristics, especially in solid-state storage conditions, due to the stabilizing influence of the ionic interactions within the crystal lattice. The parent compound may be more susceptible to oxidative degradation and other chemical transformations due to the higher electron density at the unprotonated nitrogen centers.

| Property | Parent Compound (CID 23176154) | Dihydrochloride Salt (CID 47003194) |

|---|---|---|

| Molecular Formula | C11H15N3O | C11H17Cl2N3O |

| Molecular Weight | 205.25 g/mol | 278.18 g/mol |

| Aqueous Solubility | Limited | Enhanced |

| Storage Stability | Moderate | Improved |

| Crystalline Form | Variable | Well-defined |

Analytical considerations also differ substantially between the two forms, particularly in chromatographic and mass spectrometric analyses. The dihydrochloride salt provides more consistent and reproducible analytical results due to its defined ionic state and reduced tendency toward variable protonation during analysis. The parent compound may exhibit variable behavior in analytical systems depending on the hydrogen ion concentration and buffer composition of mobile phases or sample preparation conditions. This difference has important implications for quantitative analytical methods and quality control procedures in pharmaceutical applications.

Properties

CAS No. |

1240527-21-2 |

|---|---|

Molecular Formula |

C11H16ClN3O |

Molecular Weight |

241.72 g/mol |

IUPAC Name |

1-piperazin-1-yl-2-pyridin-2-ylethanone;hydrochloride |

InChI |

InChI=1S/C11H15N3O.ClH/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10;/h1-4,12H,5-9H2;1H |

InChI Key |

NYYVHMLQBGGIPO-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl.Cl |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Pyridin-2-yl)ethan-1-one Intermediate

The pyridin-2-yl ethanone moiety can be synthesized via Friedel-Crafts acylation or through the reaction of 2-bromopyridine with acetylating agents under controlled conditions. Alternatively, commercially available 2-acetylpyridine can be used as a starting material to streamline synthesis.

Coupling with Piperazine

The key step involves the nucleophilic substitution of the ethanone intermediate by piperazine:

- Reaction Conditions: Typically performed in polar aprotic solvents such as N-methyl-2-pyrrolidone or dimethylformamide at elevated temperatures (80–120 °C) to facilitate nucleophilic attack on the carbonyl carbon adjacent to the pyridinyl ring.

- Catalysts/Base: The reaction may be catalyzed or assisted by bases like potassium carbonate or sodium carbonate to deprotonate the piperazine nitrogen, enhancing nucleophilicity.

- Reaction Time: Usually ranges from 4 to 12 hours depending on scale and temperature.

Salt Formation: Dihydrochloride Preparation

After the coupling reaction, the free base form of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol. This step improves the compound's crystallinity, stability, and handling properties.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-acetylpyridine + piperazine | NMP, K2CO3, 100 °C, 6 h | 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one (free base) | 75–85 | Polar aprotic solvent preferred |

| 2 | Free base + 2 equiv. HCl | Ethanol, room temperature, 2 h | This compound | >90 | Salt crystallizes out |

Research Findings and Optimization

- Solvent Choice: Polar aprotic solvents such as NMP and DMF provide enhanced solubility and promote efficient nucleophilic substitution, leading to higher yields and fewer by-products.

- Temperature Control: Elevated temperatures accelerate the reaction but must be balanced to avoid decomposition or side reactions.

- Base Selection: Potassium carbonate is preferred for its mild basicity and compatibility with the reaction system.

- Purification: The dihydrochloride salt often precipitates directly from the reaction mixture upon acidification, simplifying purification by filtration and washing.

Comparative Analysis with Related Piperazine Derivatives

Notes on Scale-Up and Industrial Production

- The use of water as solvent in related piperazine hydrochloride syntheses demonstrates the potential for greener processes; however, for 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one, polar aprotic solvents remain standard due to solubility requirements.

- Continuous flow chemistry may be explored to improve heat and mass transfer, enhancing reaction efficiency and safety.

- Salt formation steps are critical for product isolation and stability; dihydrochloride salts are preferred due to their crystalline nature and ease of handling.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting Material | 2-acetylpyridine | Commercially available |

| Piperazine Equiv. | 1.0–1.2 | Slight excess to drive reaction |

| Solvent | NMP, DMF | Polar aprotic solvents preferred |

| Base | K2CO3 | Mild base to enhance nucleophilicity |

| Temperature | 80–120 °C | Optimized for reaction rate and selectivity |

| Reaction Time | 4–12 hours | Dependent on scale and temperature |

| Acid for Salt Formation | HCl (2 equiv.) | Ethanol or isopropanol solvent |

| Salt Formation Time | 1–3 hours | Room temperature |

| Yield (overall) | 70–90% (salt form) | High purity product achievable |

This comprehensive overview of preparation methods for this compound reflects current best practices in synthetic organic chemistry, emphasizing reaction conditions, solvent and reagent choices, and purification strategies to achieve high yield and purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.

Major Products:

Oxidation Products: N-oxides of the pyridine ring.

Reduction Products: Reduced ethanone derivatives.

Substitution Products: Halogenated pyridine derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The compound's structural features suggest it may interact with these receptors, enhancing its potential as an antidepressant agent .

Antitumor Potential

The compound has been investigated for its antitumor activity. Certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The pyridine moiety is known to enhance bioactivity, making this compound a candidate for further development as an anticancer drug .

Pharmacokinetics

Studies on the pharmacokinetics of similar compounds suggest that they have favorable absorption profiles and metabolic stability. This indicates that this compound may also possess suitable pharmacokinetic properties for therapeutic use .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors.

Pathways Involved: The compound can modulate neurotransmitter pathways, potentially leading to altered neuronal signaling and therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its pyridin-2-yl-ethanone-piperazine architecture. Below is a comparative analysis with structurally related piperazine derivatives:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Functional Implications

- Chloro-ethanone (): The electron-withdrawing chlorine atom may enhance reactivity in nucleophilic substitution reactions, useful in prodrug design .

- Backbone Variations: Ethanone vs. Methanone: The ethanone chain in the target compound provides greater conformational flexibility compared to the methanone derivative (), which could influence binding to dynamic protein pockets . Dihydrochloride Salts: All compounds listed in Table 1 are dihydrochloride salts, improving bioavailability and crystalline stability for pharmaceutical formulation .

Biological Activity

1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride (CAS No. 1240527-21-2) is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

- Molecular Formula : C11H17Cl2N3O

- Molecular Weight : 278.18 g/mol

- IUPAC Name : this compound

- SMILES : O=C(CC1=NC=CC=C1)N2CCNCC2.Cl.Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases and has shown potential in modulating neurotransmitter systems.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to its therapeutic effects in conditions such as cancer and neurological disorders. For instance, its structural similarity to known kinase inhibitors suggests a potential role in targeting these pathways.

Biological Activity Data

Antibacterial Activity

A study investigated the antibacterial properties of various derivatives of piperazine, including this compound. It was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in specific assays.

Anticancer Properties

In another study focusing on cancer therapeutics, the compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in oncology.

Research Findings

Recent research highlights the compound's versatility in biological applications:

- Neuropharmacology : The compound's ability to modulate serotonin receptors indicates potential use in treating mood disorders.

- Antimicrobial Resistance : Its effectiveness against resistant bacterial strains presents a promising avenue for developing new antibiotics.

- Cancer Therapy : The inhibitory effects on cancer cell lines suggest that it could be explored as part of combination therapies for enhanced efficacy.

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or acylation reactions. A typical approach involves reacting a pyridine-containing precursor (e.g., 2-pyridylacetyl chloride) with piperazine derivatives in anhydrous solvents like dichloromethane. For example, chloroacetyl chloride is added dropwise to a solution of the amine in the presence of a base (e.g., triethylamine) at low temperatures (273 K). Post-reaction, the mixture is washed, dried, and crystallized to isolate the product .

Key Steps:

- Use of anhydrous conditions to prevent hydrolysis.

- Crystallization for purification (e.g., dichloromethane/water system).

- Monitoring reaction progress via TLC.

Q. How should researchers characterize the compound’s purity and structural identity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Confirm proton environments (e.g., piperazine NH signals at δ 1.5–2.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm).

- Mass Spectrometry : Verify molecular weight (292.2 g/mol for the free base; 365.1 g/mol as dihydrochloride).

- X-ray Crystallography : Resolve crystal structure using programs like SHELXL for bond-length validation (e.g., C–Cl bond ~1.79 Å) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .

Q. How can researchers optimize crystallization conditions for structural studies?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures.

- Temperature Gradient : Slow cooling from 60°C to 4°C enhances crystal quality.

- Additives : Trace HCl (0.1 M) promotes dihydrochloride salt formation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

- Refinement Software : Use SHELXL to refine against high-resolution data (e.g., <1.0 Å).

- Disorder Modeling : Apply PART instructions for disordered piperazine/pyridine moieties.

- Validation Tools : Check R-factors (target R1 < 0.05) and residual electron density maps .

Case Study:

In a related piperazine derivative, torsional angles deviated by 5° due to steric hindrance, resolved via constrained refinement .

Q. What pharmacological targets are hypothesized for this compound?

Methodological Answer: Piperazine-pyridine hybrids are explored as:

- CNS Agents : Dopamine/serotonin receptor modulators (analogous to antipsychotics).

- Antimicrobials : Targeting bacterial efflux pumps (e.g., S. aureus NorA).

- Kinase Inhibitors : Structural mimicry of ATP-binding pockets .

Experimental Design:

- In Silico Docking : Use AutoDock Vina with PDB structures (e.g., 3QAK for kinases).

- In Vitro Assays : Measure IC₅₀ against HEK293 cells transfected with target receptors.

Q. How do impurities affect bioactivity, and how can they be controlled?

Methodological Answer:

- Common Impurities : Unreacted chloroacetyl intermediates or diastereomers.

- Analytical QC :

Mitigation Strategy:

- Recrystallize at pH 4–5 to protonate piperazine, enhancing solubility for impurity removal.

Q. Why is the dihydrochloride salt form preferred in preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.